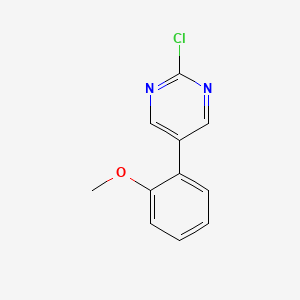

2-Chloro-5-(2-methoxyphenyl)pyrimidine

Vue d'ensemble

Description

2-Chloro-5-(2-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of pyrimidines has been extensively studied. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 . This indicates that the molecule consists of a pyrimidine ring substituted with a chlorine atom and a 2-methoxyphenyl group. Chemical Reactions Analysis

2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . The specific reactions of this compound are not mentioned in the search results.Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Antiviral Activity

2-Chloro-5-(2-methoxyphenyl)pyrimidine derivatives exhibit notable antiviral activity. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibit retrovirus replication in cell cultures. Among these, the 5-methyl derivative shows exceptional inhibitory properties against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Structural Analysis

The isostructural nature of certain pyrimidine derivatives, including those related to this compound, has been observed. These compounds form hydrogen-bonded sheets, demonstrating interesting structural and electronic properties (Trilleras et al., 2009).

Synthesis Methods

Research on the synthesis of this compound and related compounds has been explored, yielding high purity products. This highlights its potential as an intermediate compound in various chemical processes (Liu Guo-ji, 2009).

Anticancer Activity

Some derivatives of this compound exhibit moderate anticancer activity. This includes compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Lu Jiu-fu et al., 2015).

Antibacterial Properties

Pyrimidine derivatives, such as 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines, have been synthesized and evaluated for their antibacterial properties. These studies contribute to the understanding of the relationship between chemical structure and biological activity (Cieplik et al., 2008).

Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antifungal properties, indicating their potential in pharmaceutical applications (Chadotra & Baldaniya, 2017).

Mécanisme D'action

Target of Action

Compounds with a pyrimidine skeleton have been associated with a wide range of biological activities .

Mode of Action

It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Compounds with a pyrimidine or triazole skeleton have shown significant anti-inflammatory and neuroprotective properties .

Safety and Hazards

The safety information for 2-Chloro-5-(2-methoxyphenyl)pyrimidine includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-(2-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis and metabolism of nucleotides, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in the modulation of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This interaction can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, it may bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Propriétés

IUPAC Name |

2-chloro-5-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-13-11(12)14-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXHHJHLQPWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)

![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)